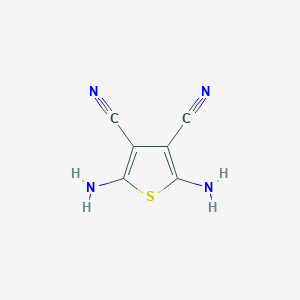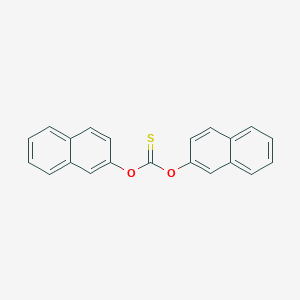
Dinaphthalen-2-yloxymethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of naphthalene, characterized by the presence of two naphthyl groups attached to a central carbonothioate moiety
Biochemical Analysis
Biochemical Properties
Dinaphthalen-2-yloxymethanethione has been found to be part of the synthesis of fluorescent conjugated polymers, which show interesting aggregation-enhanced emission and function well in explosive detection in aqueous media
Cellular Effects
It is known that the compound is an impurity of Tolnaftate, which functions as an antifungal agent . This suggests that this compound may have some influence on cell function, particularly in the context of fungal cells.
Molecular Mechanism
As an impurity of Tolnaftate, it may share some of the antifungal properties of this compound
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It has been used in the synthesis of fluorescent conjugated polymers, which show interesting aggregation-enhanced emission
Preparation Methods
. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Dinaphthalen-2-yloxymethanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions typically yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonothioate moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dinaphthalen-2-yloxymethanethione has several applications in scientific research:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which dinaphthalen-2-yloxymethanethione exerts its effects involves interactions with specific molecular targets. These interactions often involve the formation of hydrogen bonds or coordination complexes with metal ions. The compound’s ability to undergo various chemical transformations also plays a role in its biological activity, influencing pathways such as signal transduction and enzyme inhibition .
Comparison with Similar Compounds
Dinaphthalen-2-yloxymethanethione can be compared to other naphthalene derivatives, such as naphthalen-2-ol and naphthalene-2,7-diol . While these compounds share a common naphthalene backbone, this compound is unique due to the presence of the carbonothioate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic or structural characteristics.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structural properties and reactivity make it a valuable tool for chemists, biologists, and materials scientists alike
Properties
IUPAC Name |
dinaphthalen-2-yloxymethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWKYAOWCAEBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=S)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127084-74-6 |
Source


|
| Record name | Carbonothioic acid, O,O-di-2-naphthalenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127084746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBONOTHIOIC ACID, O,O-DI-2-NAPHTHALENYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D9NF66MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
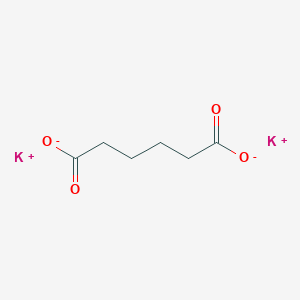
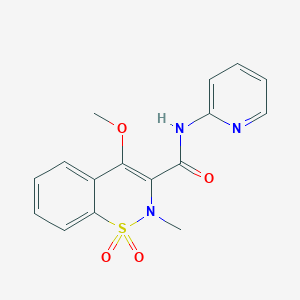


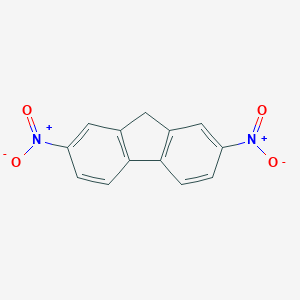
![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)
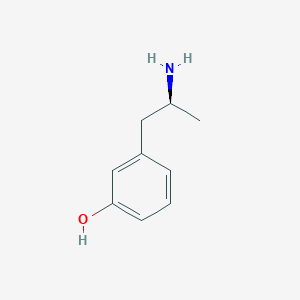
![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)
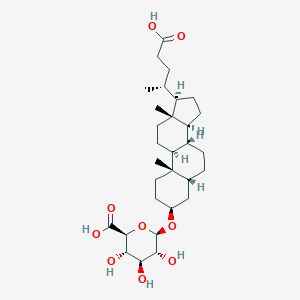
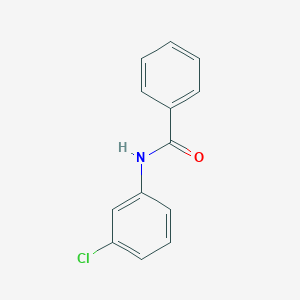
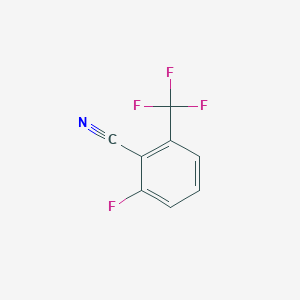
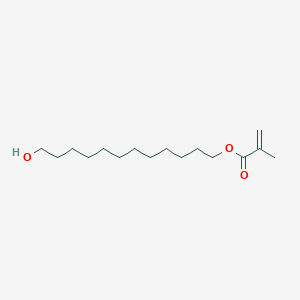
![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)
